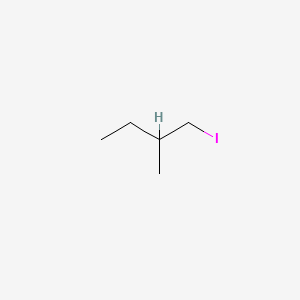

1-Iodo-2-methylbutane

Description

The exact mass of the compound 1-Iodo-2-methylbutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Iodo-2-methylbutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodo-2-methylbutane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-methylbutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11I/c1-3-5(2)4-6/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBHXHXNWHTGSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951928 | |

| Record name | 1-Iodo-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29394-58-9, 616-14-8 | |

| Record name | (S)-(+)-1-Iodo-2-methylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029394589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Iodo-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-1-Iodo-2-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Iodo-2-methylbutane (stabilized with Copper chip) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide to 1-Iodo-2-methylbutane: Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-iodo-2-methylbutane, a chiral alkyl halide of interest in organic synthesis. The document details its key characteristics, expected chemical reactivity, and a representative experimental protocol for its use in nucleophilic substitution reactions.

Core Physical and Chemical Properties

The quantitative data for 1-iodo-2-methylbutane and its (S)-(+)-enantiomer are summarized in the table below. These properties are crucial for designing reaction conditions and purification procedures.

| Property | Value | Notes |

| Molecular Formula | C₅H₁₁I | |

| Molecular Weight | 198.05 g/mol | [1][2][3] |

| CAS Number | 616-14-8 (racemic) | [3] |

| 29394-58-9 ((S)-enantiomer) | [3] | |

| Appearance | Colorless to brown clear liquid | [1] |

| Boiling Point | 148 °C | |

| Density | 1.51 - 1.53 g/cm³ at 20°C | |

| 1.525 g/mL at 25°C ((S)-enantiomer) | ||

| Refractive Index (n₂₀/D) | 1.49 - 1.498 | |

| 1.497 ((S)-enantiomer) | ||

| Flash Point | 42 °C (107.6 °F) | |

| Solubility | Insoluble in water | Limited solubility in water is expected for alkyl halides. |

| Optical Activity ([α]₂₀/D) | +5.7° (neat) | For the (S)-(+)-enantiomer. |

| Purity | >95.0% (GC) | As typically supplied. |

| Storage | Store in a cool, dark place under an inert atmosphere. | Often stabilized with a copper chip. |

Chemical Reactivity and Synthetic Applications

As a primary alkyl iodide, 1-iodo-2-methylbutane is an excellent substrate for bimolecular nucleophilic substitution (S(_N)2) reactions. The carbon-iodine bond is relatively weak, and the iodide ion is an excellent leaving group, facilitating the attack of a wide range of nucleophiles at the electrophilic α-carbon.

Key reactions involving 1-iodo-2-methylbutane include:

-

Formation of Alcohols: Reaction with hydroxide (B78521) ions (e.g., from NaOH or KOH) yields 2-methyl-1-butanol.[4] This reaction proceeds with an inversion of stereochemistry at the chiral center if an enantiomerically pure starting material is used.

-

Williamson Ether Synthesis: Treatment with an alkoxide (e.g., sodium ethoxide) produces the corresponding ether. This is a classic and versatile method for ether formation.

-

Formation of Nitriles: Reaction with cyanide salts (e.g., NaCN or KCN) in a polar aprotic solvent like DMSO results in the formation of 3-methylpentanenitrile (B1609944).[2][5][6] This extends the carbon chain by one and provides a versatile nitrile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

-

Formation of Azides: Substitution with sodium azide (B81097) (NaN₃) yields 1-azido-2-methylbutane.[7] Alkyl azides are useful intermediates, for instance, in the synthesis of amines via reduction or in click chemistry.

-

Grignard Reagent Formation: Reaction with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) is expected to form the corresponding Grignard reagent, (2-methylbutyl)magnesium iodide. This organometallic reagent is a powerful carbon nucleophile used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.

The S(_N)2 reactivity of 1-iodo-2-methylbutane is influenced by steric hindrance around the reaction center. While it is a primary alkyl halide, the methyl group at the adjacent carbon (C2) can slightly retard the rate of reaction compared to unbranched primary alkyl halides.

Experimental Protocols

While specific experimental procedures for 1-iodo-2-methylbutane are not widely published in introductory laboratory manuals, its reactivity is analogous to other primary alkyl iodides. The following is a representative protocol for an S(_N)2 reaction with a nucleophile, adapted from general procedures for similar substrates.

Representative Experimental Protocol: Synthesis of 3-Methylpentanenitrile via S(_N)2 Reaction

This procedure describes the synthesis of 3-methylpentanenitrile from 1-iodo-2-methylbutane and sodium cyanide.

Materials:

-

1-Iodo-2-methylbutane

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Apparatus for simple distillation

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.1 equivalents) and anhydrous DMSO.

-

Addition of Alkyl Halide: While stirring the suspension, add 1-iodo-2-methylbutane (1.0 equivalent) to the flask.

-

Reaction: Heat the reaction mixture to 50-60 °C and maintain this temperature with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash with brine to remove residual DMSO.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.

-

Purification: The crude 3-methylpentanenitrile can be purified by vacuum distillation.

Safety Note: This reaction involves highly toxic sodium cyanide. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. The aqueous waste should be treated with bleach to quench any residual cyanide before disposal.

Visualizations

The following diagram illustrates the S(_N)2 reaction pathway for the substitution of the iodide in 1-iodo-2-methylbutane by a generic nucleophile (Nu⁻).

Caption: S(_{N})2 reaction mechanism of 1-iodo-2-methylbutane.

References

- 1. brainly.com [brainly.com]

- 2. homework.study.com [homework.study.com]

- 3. 1-Iodo-2-methylbutane | C5H11I | CID 141479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The reaction of (R)-1-iodo-2-methylbutane with hydroxide ion form... | Study Prep in Pearson+ [pearson.com]

- 5. brainly.com [brainly.com]

- 6. homework.study.com [homework.study.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

In-Depth Technical Guide: (S)-(+)-1-Iodo-2-methylbutane (CAS 29394-58-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-(+)-1-Iodo-2-methylbutane, a chiral alkyl halide used as a building block in advanced organic synthesis. The document details its physicochemical properties, spectroscopic data, synthesis, and key applications, with a focus on its role in the development of complex molecules.

Physicochemical and Safety Data

(S)-(+)-1-Iodo-2-methylbutane is a flammable and irritant liquid. It is typically stabilized with copper. All quantitative data is summarized in the tables below for ease of reference.

Table 1: Physicochemical Properties of (S)-(+)-1-Iodo-2-methylbutane

| Property | Value | Reference |

| CAS Number | 29394-58-9 | |

| Molecular Formula | C₅H₁₁I | [1] |

| Molecular Weight | 198.05 g/mol | |

| Appearance | Colorless to yellowish liquid | [2] |

| Boiling Point | 148 °C | |

| Density | 1.525 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.497 | |

| Optical Rotation ([α]20/D) | +5.7° (neat) |

Table 2: Safety and Hazard Information

| Hazard | Classification and Precautionary Statements | Reference |

| GHS Pictograms | Flammable, Irritant | |

| Signal Word | Warning | |

| Hazard Statements | H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |

| Precautionary Statements | P210, P233, P240, P241, P303+P361+P353, P305+P351+P338 | |

| Flash Point | 43 °C (109.4 °F) - closed cup | |

| Personal Protective Equipment | Eyeshields, Faceshields, Gloves, appropriate respirator |

Spectroscopic Data

Experimental Protocols and Workflows

Detailed experimental protocols for the synthesis and use of (S)-(+)-1-Iodo-2-methylbutane are not explicitly published. However, based on standard organic chemistry principles, the following sections outline the likely synthetic routes.

Synthesis of (S)-(+)-1-Iodo-2-methylbutane

The most common method for the preparation of primary iodoalkanes from primary alcohols is via a Finkelstein-type reaction on an intermediate sulfonate ester or directly using a phosphorus-based iodinating agent. A plausible and widely used laboratory-scale synthesis would involve the conversion of the corresponding chiral alcohol, (S)-(-)-2-methyl-1-butanol, to the iodide.

Methodology:

A standard procedure would involve the reaction of (S)-(-)-2-methyl-1-butanol with iodine in the presence of triphenylphosphine (B44618) and imidazole (B134444) in a suitable aprotic solvent like dichloromethane (B109758) or acetonitrile (B52724). The reaction proceeds via the formation of a phosphonium (B103445) iodide intermediate, which is then displaced by the alcohol to form an alkoxyphosphonium iodide, followed by an SN2 reaction by the iodide ion to yield the final product.

Applications in Organic Synthesis

(S)-(+)-1-Iodo-2-methylbutane serves as a valuable chiral building block for introducing the (S)-2-methylbutyl group in the synthesis of more complex molecules.

Synthesis of a Structure-Directing Agent

This compound is used in the synthesis of the 4′-trimethylenebis(1-methyl-1-(2-methylbutyl)piperidinium) cation. This dicationic species can act as a structure-directing agent (SDA) in the synthesis of high-silica porous silicates like zeolites.

Methodology:

The synthesis would likely involve a double quaternization reaction. 4,4′-Trimethylenebis(1-methylpiperidine) would be reacted with two equivalents of (S)-(+)-1-Iodo-2-methylbutane in a polar aprotic solvent such as acetonitrile or DMF. The reaction would proceed via nucleophilic substitution (SN2), where the nitrogen atoms of the piperidine (B6355638) rings act as nucleophiles, displacing the iodide from the chiral starting material.

Synthesis of the C6 Acyl Side Chain of Zaragozic Acid A

(S)-(+)-1-Iodo-2-methylbutane is also a precursor for the C6 acyl side chain of Zaragozic Acid A. Zaragozic acids are potent inhibitors of squalene (B77637) synthase, an enzyme involved in cholesterol biosynthesis.[5][6]

Methodology:

The synthesis of the side chain would likely begin with the conversion of (S)-(+)-1-Iodo-2-methylbutane into a suitable organometallic reagent, such as a Grignard or an organolithium reagent. This nucleophilic species would then be used to perform a carbon-carbon bond-forming reaction, for example, by adding to a carbonyl compound that represents the rest of the side chain, followed by oxidation to the carboxylic acid.

Role in Drug Development

While (S)-(+)-1-Iodo-2-methylbutane itself is not known to have direct biological activity, its role as a chiral precursor in the synthesis of biologically active natural products like Zaragozic Acid A makes it relevant to drug development. The chirality of this starting material is crucial for the final biological activity of the target molecule.

Zaragozic Acid A is a picomolar competitive inhibitor of squalene synthase.[6] By inhibiting this enzyme, it blocks the synthesis of cholesterol, making it a potential therapeutic agent for hypercholesterolemia.[5][6]

References

- 1. scbt.com [scbt.com]

- 2. 1-Iodo-2-methylbutane (stabilized with Copper chip) [cymitquimica.com]

- 3. (S)-(+)-1-Iodo-2-methylbutane | C5H11I | CID 5702528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-IODO-2-METHYLBUTANE(616-14-8) 1H NMR spectrum [chemicalbook.com]

- 5. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Iodo-2-methylbutane structural isomers and nomenclature

An In-depth Technical Guide to the Structural Isomers and Nomenclature of 1-Iodo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-methylbutane and its isomers, belonging to the class of iodoalkanes, are valuable compounds in organic synthesis and hold potential in the field of medicinal chemistry. Their utility stems from the reactivity of the carbon-iodine bond, which makes them effective alkylating agents and versatile intermediates in the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of the structural isomers of 1-iodo-2-methylbutane, their systematic IUPAC nomenclature, physicochemical properties, and detailed synthetic protocols. Furthermore, it explores their relevance in drug development, particularly concerning their role as synthetic building blocks and their potential biological activities.

Structural Isomers and Nomenclature

The molecular formula for 1-iodo-2-methylbutane is C₅H₁₁I. There are eight constitutional (structural) isomers for this formula, arising from different carbon skeletons and varied positions of the iodine atom. Some of these constitutional isomers also exhibit stereoisomerism, leading to a greater number of distinct chemical entities.

The parent alkane skeletons for C₅H₁₁I are pentane (B18724), 2-methylbutane, and 2,2-dimethylpropane. The possible points of iodination on these skeletons give rise to the following isomers:

-

From the pentane skeleton:

-

1-Iodopentane

-

2-Iodopentane (chiral)

-

3-Iodopentane

-

-

From the 2-methylbutane skeleton:

-

1-Iodo-2-methylbutane (chiral)

-

2-Iodo-2-methylbutane

-

2-Iodo-3-methylbutane (chiral)

-

-

From the 2,2-dimethylpropane skeleton:

-

1-Iodo-2,2-dimethylpropane

-

The isomers with a chiral center can exist as a pair of enantiomers, (R) and (S). For instance, 1-iodo-2-methylbutane exists as (R)-1-iodo-2-methylbutane and (S)-1-iodo-2-methylbutane.

Visualizing Isomeric Relationships

The relationship between the carbon skeletons and the resulting iodoalkane isomers can be visualized as follows:

Physicochemical Data

The following table summarizes key physicochemical properties of the structural isomers of 1-iodo-2-methylbutane. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the structure-activity relationships.

| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 1-Iodopentane | 628-17-1 | 198.05 | 155 | 1.517 | 1.495 |

| 2-Iodopentane | 637-97-8 | 198.05 | 146.6 | 1.52 | 1.497 |

| 3-Iodopentane | 1809-05-8 | 198.05 | ~147-148 | ~1.5 | ~1.496 |

| 1-Iodo-2-methylbutane | 616-14-8 | 198.05 | 148 | 1.524 | 1.498 |

| 2-Iodo-2-methylbutane | 594-38-7 | 198.05 | 126.2 | 1.524 | 1.498 |

| 2-Iodo-3-methylbutane | 18295-27-7 | 198.05 | ~146 (est.) | 1.52 (est.) | 1.490 |

| 1-Iodo-3-methylbutane | 541-28-6 | 198.05 | 149 | 1.497 | 1.492 |

| 1-Iodo-2,2-dimethylpropane | 15501-33-4 | 198.05 | 126 | 1.494 | 1.489 |

Experimental Protocols for Synthesis

The synthesis of iodoalkanes can be achieved through various methods, most commonly via the substitution of a hydroxyl or another halogen group. Below are detailed protocols for the synthesis of representative isomers.

General Synthesis of Primary Iodoalkanes from Alcohols (e.g., 1-Iodo-2-methylbutane)

This protocol is based on the Appel reaction, which converts an alcohol to an alkyl iodide using triphenylphosphine (B44618) and iodine.[2]

Materials:

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-1-butanol (1 equivalent) and imidazole (1.2 equivalents) in anhydrous DCM.

-

To this solution, add triphenylphosphine (1.2 equivalents) in portions, keeping the temperature below 30 °C.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of iodine (1.2 equivalents) in DCM to the reaction mixture. The reaction is exothermic and the color will change from dark brown to a pale yellow upon completion.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to remove any unreacted iodine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to yield pure 1-iodo-2-methylbutane.

General Synthesis via Finkelstein Reaction (e.g., 1-Iodo-3-methylbutane)

The Finkelstein reaction is a classic method for preparing alkyl iodides from alkyl chlorides or bromides.[3][4]

Materials:

-

Sodium iodide (NaI)

-

Acetone (B3395972), anhydrous

-

Diethyl ether

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve 1-bromo-3-methylbutane (1 equivalent) in anhydrous acetone.

-

Add sodium iodide (1.5 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by the precipitation of sodium bromide, which is insoluble in acetone.

-

After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and saturated aqueous sodium thiosulfate solution to remove any remaining iodine.

-

Dry the ethereal solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the ether by distillation.

-

The resulting crude 1-iodo-3-methylbutane can be purified by vacuum distillation.[3]

Synthesis of Tertiary Iodoalkanes from Alcohols (e.g., 2-Iodo-2-methylbutane)

Tertiary alcohols can be converted to tertiary iodides using hydroiodic acid. This reaction proceeds via an Sₙ1 mechanism.

Materials:

-

2-Methyl-2-butanol (B152257) (tert-amyl alcohol)

-

Concentrated hydroiodic acid (HI)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

In a separatory funnel, combine 2-methyl-2-butanol (1 equivalent) and cold, concentrated hydroiodic acid (2 equivalents).

-

Shake the funnel for 10-15 minutes, periodically venting to release any pressure.

-

Allow the layers to separate. The upper layer is the organic product.

-

Carefully drain and discard the lower aqueous layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it with anhydrous calcium chloride.

-

Decant the dried liquid into a distillation apparatus and purify by simple distillation to obtain 2-iodo-2-methylbutane.

Relevance in Drug Development and Signaling Pathways

Iodoalkanes, including the isomers of 1-iodo-2-methylbutane, are important in drug development primarily as versatile synthetic intermediates and as potential alkylating agents.

Role as Synthetic Intermediates

The carbon-iodine bond is relatively weak and iodine is an excellent leaving group, making iodoalkanes highly reactive in nucleophilic substitution and cross-coupling reactions.[5] This reactivity is harnessed in medicinal chemistry to introduce alkyl fragments into more complex molecules, which is a key step in the synthesis of many pharmaceutical agents.[6][7] For example, they can be used in Suzuki, Stille, and other cross-coupling reactions to form new carbon-carbon bonds, a fundamental transformation in the construction of drug scaffolds.[5]

Potential as Bioactive Agents and Alkylating Activity

As alkylating agents, iodoalkanes have the potential to react with nucleophilic biomolecules such as DNA and proteins.[1] This reactivity is the basis for the cytotoxic effects of some anticancer and antimicrobial agents. While simple iodoalkanes like the isomers of 1-iodo-2-methylbutane are generally too reactive and non-specific for direct therapeutic use, they serve as important models for understanding the mechanisms of more complex alkylating drugs.

The general mechanism of action for an iodoalkane as an alkylating agent involves a nucleophilic attack on the carbon atom bearing the iodine, leading to the displacement of the iodide ion and the formation of a new covalent bond between the alkyl group and the nucleophile.

It is important to note that the biological activity and potential toxicity of these compounds are directly related to their reactivity and steric hindrance, which vary among the different isomers. For instance, primary iodoalkanes are more susceptible to Sₙ2 reactions, while tertiary isomers may favor Sₙ1 pathways or elimination reactions.[1]

Conclusion

The structural isomers of 1-iodo-2-methylbutane represent a diverse set of compounds with distinct physicochemical properties and reactivities. A thorough understanding of their nomenclature, properties, and synthetic routes is essential for their effective application in organic synthesis. While their direct role in modulating specific signaling pathways is not well-defined, their utility as reactive intermediates in the construction of complex, biologically active molecules is of significant importance to the drug development community. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists working in this field.

References

- 1. 2-Iodo-3-methylbutane | 18295-27-7 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-Iodo-3-methylbutane | 541-28-6 [chemicalbook.com]

- 4. Iodine compounds - Wikipedia [en.wikipedia.org]

- 5. 3-Iodopentane (C5H11I)|Building Block [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2): Discussion series on bromination/iodination reactions 25 – Chemia [chemia.manac-inc.co.jp]

An In-depth Technical Guide to the Molecular Geometry and Chirality of 1-Iodo-2-Methylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular geometry and stereochemical nature of 1-iodo-2-methylbutane (C₅H₁₁I). Understanding these fundamental properties is critical for applications in synthetic chemistry, materials science, and pharmacology, where molecular shape and chirality dictate reactivity, physical properties, and biological interactions.

Molecular Geometry

The three-dimensional structure of 1-iodo-2-methylbutane is defined by the spatial arrangement of its constituent atoms. The carbon backbone consists of four carbons in the butane (B89635) chain, with a methyl group at the C2 position and an iodine atom attached to the C1 position. The carbon atoms in the alkane chain are sp³ hybridized, resulting in a tetrahedral geometry around each carbon center.

Data Presentation: Molecular Geometry Parameters

The following table summarizes the expected bond lengths and angles for 1-iodo-2-methylbutane based on standard values for organic molecules and experimental data from closely related compounds like methyl iodide.[1] These values are fundamental for computational modeling and spectroscopic analysis.

| Parameter | Atoms Involved | Typical Value | Source/Basis |

| Bond Lengths | |||

| C-C Single Bond | C-C | 154 pm (1.54 Å) | Standard sp³-sp³ C-C bond[2][3] |

| C-I Bond | C-I | 214 pm (2.14 Å) | Experimental data for methyl iodide[1] |

| C-H Bond | C-H | 109 pm (1.09 Å) | Experimental data for methyl iodide[1] |

| Bond Angles | |||

| Tetrahedral Carbon | C-C-C / C-C-H | ~109.5° | Ideal sp³ hybridization |

| Iodinated Carbon | I-C-H | ~107.5° | Experimental data for methyl iodide[1] |

| Methyl Group | H-C-H | ~111.4° | Experimental data for methyl iodide[1] |

Note: Actual bond angles may deviate slightly from the ideal 109.5° due to steric hindrance and electronic repulsion from the bulky iodine atom.

Chirality and Stereochemistry

Chirality is a key feature of 1-iodo-2-methylbutane, arising from the presence of an asymmetric carbon atom, also known as a stereocenter.

The Stereocenter

The second carbon atom (C2) in the butane chain is bonded to four different groups:

-

An iodomethyl group (-CH₂I)

-

An ethyl group (-CH₂CH₃)

-

A methyl group (-CH₃)

-

A hydrogen atom (-H)

This structural arrangement makes 1-iodo-2-methylbutane a chiral molecule, meaning it is non-superimposable on its mirror image.

Enantiomers

Due to its chirality, 1-iodo-2-methylbutane exists as a pair of enantiomers: (R)-1-iodo-2-methylbutane and (S)-1-iodo-2-methylbutane. These molecules are mirror images of each other and have identical physical properties (e.g., boiling point, density), except for their interaction with plane-polarized light.

One enantiomer rotates the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other rotates it in a counter-clockwise direction (levorotatory, (-)) by an equal magnitude. The (S)-enantiomer has been experimentally determined to be dextrorotatory, hence it is designated (S)-(+)-1-iodo-2-methylbutane.

Experimental and Computational Protocols

The determination of molecular geometry and chirality relies on a combination of spectroscopic, diffraction, and computational techniques.

Determination of Molecular Geometry

Gas-Phase Electron Diffraction (GED): This is a powerful experimental method for determining the precise molecular structure of volatile compounds in the gas phase, free from intermolecular forces.[4]

-

Methodology:

-

A high-energy beam of electrons is directed at a gaseous stream of the sample molecules.

-

The electrons are scattered by the molecule's electrostatic potential.

-

The resulting diffraction pattern, an interference pattern of concentric rings, is recorded on a detector.

-

The radial distribution of scattering intensity is analyzed to determine the distances between all pairs of atoms in the molecule.

-

By fitting a molecular model to the experimental data, precise bond lengths, angles, and torsional angles can be derived.[4]

-

Microwave Spectroscopy: This technique measures the transitions between rotational energy levels of a molecule in the gas phase. It provides highly accurate data on the molecule's moments of inertia, from which its geometry can be deduced.[5][6]

-

Methodology:

-

A sample is vaporized and introduced into a high-vacuum chamber.

-

Microwave radiation is passed through the gas.

-

The frequencies at which the radiation is absorbed correspond to transitions between rotational states.

-

The rotational constants (A, B, C) are determined from the spectrum.

-

These constants are directly related to the principal moments of inertia, which depend on the atomic masses and their geometric arrangement. For simple molecules, a complete structure can be determined.

-

Computational Chemistry (Density Functional Theory - DFT): DFT is a widely used quantum mechanical modeling method to predict molecular properties, including optimized geometry.[7][8]

Determination of Chirality and Enantiomeric Excess

Polarimetry: This is the classical technique for measuring the optical rotation of a chiral substance.[9][10] It is used to determine the specific rotation of a pure enantiomer or the enantiomeric excess (e.e.) of a mixture.

-

Methodology:

-

A solution of the chiral compound is prepared at a known concentration (c).

-

The solution is placed in a sample cell of a known path length (l).

-

Monochromatic, plane-polarized light is passed through the sample.

-

The chiral molecules in the solution rotate the plane of polarization by an observed angle (α).

-

The specific rotation [α] is calculated using Biot's Law: [α] = α / (l * c) .[9]

-

The enantiomeric excess of a mixture can be determined by comparing its observed specific rotation to the specific rotation of the pure enantiomer.

-

Microwave Three-Wave Mixing (M3WM): A modern, highly sensitive gas-phase technique capable of distinguishing between enantiomers and determining their absolute configuration. This method relies on the interaction of the molecule with three coherent microwave fields and is particularly powerful for analyzing complex mixtures.[6][11]

References

- 1. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 2. Bond Length & Angle in Chemical Compounds | Study.com [study.com]

- 3. Bond length - Wikipedia [en.wikipedia.org]

- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 5. Enantiomer-specific detection of chiral molecules via microwave spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 9. vernier.com [vernier.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

Spectroscopic Analysis of 1-Iodo-2-Methylbutane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1-iodo-2-methylbutane (CAS: 616-14-8), tailored for researchers, scientists, and professionals in drug development. It covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation.

Molecular Structure and Spectroscopic Overview

1-Iodo-2-methylbutane is a halogenated alkane with the chemical formula C₅H₁₁I.[1][2] Its structure presents several distinct chemical environments for its protons and carbons, making it a good subject for spectroscopic elucidation. The combination of NMR, IR, and MS provides a complete picture of its molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For 1-iodo-2-methylbutane, both ¹H and ¹³C NMR provide critical data for structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-iodo-2-methylbutane displays distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts are influenced by the electronegativity of the iodine atom and the alkyl structure.

Table 1: ¹H NMR Spectroscopic Data for 1-Iodo-2-Methylbutane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.25 - 3.22 | Multiplet | 2H | -CH₂-I |

| ~1.80 | Multiplet | 1H | -CH(CH₃)- |

| ~1.50 | Multiplet | 2H | -CH₂-CH₃ |

| ~0.95 | Doublet | 3H | -CH(CH₃)- |

| ~0.90 | Triplet | 3H | -CH₂-CH₃ |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the five carbon atoms being in unique chemical environments, five distinct signals are expected.

Table 2: ¹³C NMR Spectroscopic Data for 1-Iodo-2-Methylbutane

| Chemical Shift (δ) ppm | Assignment |

| ~11.5 | -CH₂-C H₃ |

| ~16.0 | -CH(C H₃)- |

| ~26.0 | C H₂-I |

| ~34.0 | -C H₂-CH₃ |

| ~40.0 | -C H(CH₃)- |

Note: These are approximate chemical shifts. Specific data can be found in spectral databases.[1][3]

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of an alkyl halide like 1-iodo-2-methylbutane is as follows:

-

Sample Preparation : A small amount of 1-iodo-2-methylbutane is dissolved in a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃), inside an NMR tube.[3] The use of a deuterated solvent prevents the solvent's proton signals from obscuring the analyte's signals.[4] Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.[3]

-

Instrument Setup : The NMR spectrometer is tuned to the appropriate frequencies for ¹H or ¹³C detection. Standard acquisition parameters are set, which may include the pulse angle, acquisition time, and relaxation delay.

-

Data Acquisition : For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required.[5] Proton decoupling is commonly used in ¹³C NMR to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.[6]

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied, and the signals are integrated to determine the relative ratios of the protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Data

The IR spectrum of an alkyl halide is typically characterized by C-H and C-I bond vibrations.

Table 3: IR Absorption Bands for 1-Iodo-2-Methylbutane

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 2960-2850 | Strong | C-H stretching (alkane) |

| 1465-1450 | Medium | C-H bending (methylene/methyl) |

| 1380-1370 | Medium | C-H bending (methyl) |

| ~1200 | Medium | C-H wag (-CH₂X)[7][8] |

| Below 690 | Variable | C-I stretching[9] |

The C-I stretching absorption is found in the far-infrared region and may not be observable on all standard spectrophotometers.[9] The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule.[10]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation : For a liquid sample like 1-iodo-2-methylbutane, the simplest method is to prepare a neat sample. A drop of the liquid is placed between two salt plates (typically NaCl or KBr), which are transparent to infrared radiation. The plates are pressed together to form a thin liquid film.

-

Background Spectrum : A background spectrum of the empty salt plates is recorded. This is done to subtract any absorptions from the plates and the atmosphere (e.g., CO₂ and water vapor).

-

Sample Spectrum : The prepared sample is placed in the spectrometer, and the IR spectrum is recorded. The instrument measures the amount of light transmitted through the sample at each wavenumber.

-

Data Analysis : The final spectrum is displayed as absorbance or transmittance versus wavenumber. The characteristic absorption bands are then identified and correlated with specific functional groups and vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation.

Mass Spectral Data

In electron ionization (EI) mass spectrometry, 1-iodo-2-methylbutane is bombarded with high-energy electrons, causing it to ionize and fragment.

Table 4: Key Mass Spectrometry Fragments for 1-Iodo-2-Methylbutane

| m/z | Ion Fragment | Interpretation |

| 198 | [C₅H₁₁I]⁺• | Molecular ion (M⁺•)[2] |

| 127 | [I]⁺ | Iodine cation |

| 71 | [C₅H₁₁]⁺ | Loss of iodine radical (M - I) |

| 57 | [C₄H₉]⁺ | Butyl cation, a common fragment from alkyl chains |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

The molecular ion peak at m/z 198 confirms the molecular weight of the compound. The fragmentation pattern, with characteristic losses and the presence of common alkyl fragments, is consistent with the structure of 1-iodo-2-methylbutane.

Experimental Protocol for Mass Spectrometry

A common method for analyzing volatile alkyl halides is Gas Chromatography-Mass Spectrometry (GC-MS).[12]

-

Sample Introduction : A dilute solution of 1-iodo-2-methylbutane in a volatile solvent is injected into the gas chromatograph. The GC separates the components of the mixture before they enter the mass spectrometer.

-

Ionization : In the ion source of the mass spectrometer, the separated molecules are bombarded by a beam of high-energy electrons (typically 70 eV) in a process called electron ionization (EI).[13][14] This creates a positively charged molecular ion (a radical cation) and a series of fragment ions.

-

Mass Analysis : The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. A magnetic field or a quadrupole analyzer is commonly used for this purpose.[13]

-

Detection : An electron multiplier or other detector records the number of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of 1-iodo-2-methylbutane.

Caption: Workflow for the structural elucidation of 1-iodo-2-methylbutane.

References

- 1. (S)-(+)-1-Iodo-2-methylbutane | C5H11I | CID 5702528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Iodo-2-methylbutane | C5H11I | CID 141479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 1H proton nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. 1 [science.widener.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. amherst.edu [amherst.edu]

- 11. prezi.com [prezi.com]

- 12. benchchem.com [benchchem.com]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Thermodynamic Properties of 1-Iodo-2-Methylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-methylbutane is a halogenated alkane with applications in organic synthesis and as an intermediate in the production of various chemical compounds. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and the prediction of its behavior in chemical reactions. This guide provides a summary of available thermodynamic data for 1-iodo-2-methylbutane, details the experimental methodologies for determining these properties, and offers insights into the expected thermodynamic behavior based on its molecular structure.

Core Thermodynamic Properties

Quantitative data for the thermodynamic properties of 1-iodo-2-methylbutane are sparse in the scientific literature. Much of the available information is derived from estimations and computational models rather than direct experimental measurement. This section presents a compilation of available data, including experimentally determined values and calculated estimates.

Physical and Thermodynamic Data Summary

| Property | Value | Unit | Source and Method |

| Molecular Formula | C₅H₁₁I | - | |

| Molecular Weight | 198.05 | g/mol | |

| Boiling Point | 148 | °C | [1][2] |

| Density | 1.53 | g/cm³ | [1] |

| Refractive Index | 1.4940-1.4980 | - | [1] |

| Flash Point | 42 | °C | [1] |

| Enthalpy of Vaporization (ΔvapH°) | 39.8 | kJ/mol | [3] (Experimental) |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 46.90 | kJ/mol | [4] (Joback Calculated Property) |

| Ideal Gas Heat Capacity (Cp,gas) | Calculated | J/(mol·K) | [4] (Joback Calculated Property) |

| Enthalpy of Formation (Gas, ΔfH°gas) | Calculated | kJ/mol | [4] (Joback Calculated Property) |

Note: It is critical to distinguish between experimentally determined values and those derived from computational methods, as the latter carry a higher degree of uncertainty. For instance, the enthalpy of vaporization has been experimentally determined[3], while the Gibbs free energy of formation is a calculated value[4].

Experimental Protocols for Thermodynamic Property Determination

The accurate determination of thermodynamic properties relies on precise and well-established experimental techniques. The following sections detail the methodologies commonly employed for measuring key thermodynamic parameters of liquid organic compounds like 1-iodo-2-methylbutane.

Calorimetry for Enthalpy of Formation and Heat Capacity

Calorimetry is the primary experimental technique for measuring heat changes in chemical and physical processes, which are fundamental to determining the enthalpy of formation and heat capacity.

a) Adiabatic Bomb Calorimetry (for Enthalpy of Combustion)

The standard enthalpy of formation of an organic compound is often determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.

-

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.

-

Apparatus: The core of the apparatus is a high-pressure stainless steel bomb, a surrounding water-filled container (calorimeter), a stirrer, a thermometer with high resolution, and an ignition system. The entire setup is often placed in an insulating jacket to minimize heat exchange with the surroundings.

-

Procedure:

-

A weighed sample of 1-iodo-2-methylbutane is placed in a crucible inside the bomb.

-

A small amount of water is added to the bomb to ensure that the combustion products of iodine (e.g., HI) are in their standard state (aqueous solution).

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known mass of water in the calorimeter, and the initial temperature is recorded after thermal equilibrium is reached.

-

The sample is ignited via an electrical fuse.

-

The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter is determined separately by combusting a substance with a known enthalpy of combustion, such as benzoic acid.

-

-

Data Analysis: The heat of combustion at constant volume (ΔU_comb) is calculated from the temperature rise and the heat capacity of the calorimeter. This is then corrected to the standard enthalpy of combustion at constant pressure (ΔH_comb) using the ideal gas law. The standard enthalpy of formation (ΔfH°) can then be calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HI(aq)).

b) Adiabatic Calorimetry (for Heat Capacity)

Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature.

-

Principle: A known quantity of heat is supplied to the sample, and the resulting temperature increase is measured under conditions where no heat is lost to the surroundings.

-

Apparatus: The sample is contained in a vessel surrounded by an adiabatic shield. The temperature of the shield is continuously adjusted to match the temperature of the sample, thereby preventing any heat transfer. A heater provides a measured amount of electrical energy to the sample, and a high-precision thermometer measures the temperature change.

-

Procedure:

-

A known mass of purified 1-iodo-2-methylbutane is placed in the calorimeter vessel.

-

The system is cooled to the starting temperature.

-

A measured amount of electrical energy (heat) is supplied to the sample, and the temperature is recorded until it stabilizes.

-

The process is repeated over the desired temperature range to obtain a series of heat capacity values.

-

-

Data Analysis: The heat capacity (Cp) is calculated from the electrical energy supplied (Q), the mass of the sample (m), and the measured temperature change (ΔT): Cp = Q / (m * ΔT).

Vapor Pressure Measurement

Vapor pressure is a fundamental thermodynamic property that indicates the volatility of a substance. It is essential for distillation calculations, safety assessments, and understanding phase equilibria.

Static Method

The static method is a direct and accurate way to measure the vapor pressure of a liquid.

-

Principle: The liquid sample is placed in a thermostated, evacuated container, and the pressure of the vapor in equilibrium with the liquid is measured directly with a pressure transducer.

-

Apparatus: A sample cell connected to a vacuum line and a high-precision pressure transducer (e.g., a capacitance diaphragm gauge). The sample cell is placed in a thermostat to maintain a constant temperature.

-

Procedure:

-

A small amount of 1-iodo-2-methylbutane is introduced into the sample cell.

-

The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is often achieved by repeated freeze-pump-thaw cycles.

-

The sample cell is brought to the desired temperature in the thermostat.

-

Once thermal and phase equilibrium is reached, the vapor pressure is recorded from the pressure transducer.

-

Measurements are repeated at various temperatures to obtain the vapor pressure curve.

-

-

Data Analysis: The experimental vapor pressure data as a function of temperature can be fitted to a semi-empirical equation, such as the Antoine or Clausius-Clapeyron equation, to allow for interpolation and extrapolation. The enthalpy of vaporization can also be derived from the slope of a plot of ln(P) versus 1/T.

Conclusion

References

The Stereospecific World of Alkyl Iodides: A Historical and Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral alkyl iodides, organohalogen compounds featuring a stereogenic carbon center bonded to an iodine atom, represent a cornerstone in the evolution of stereochemistry and a vital tool in modern asymmetric synthesis. Their history is intrinsically linked to the very discovery of molecular three-dimensionality and the elucidation of fundamental reaction mechanisms. Initially subjects of foundational studies that confirmed the stereospecific nature of nucleophilic substitution, they have evolved into valuable building blocks and intermediates in the pharmaceutical and materials sciences. This technical guide traces the discovery and historical significance of chiral alkyl iodides, from early observations of optical activity to the development of sophisticated, highly enantioselective synthetic methodologies. It provides detailed experimental protocols for key transformations and quantitative data to allow for a comparative assessment of synthetic strategies.

Early Foundations: The Dawn of Stereochemistry

The story of chiral alkyl iodides begins not with iodine, but with light. The conceptual framework for understanding these molecules was built over several decades in the 19th century.

-

1815: The Discovery of Optical Activity: French physicist Jean-Baptiste Biot observed that certain organic molecules, when in solution, could rotate the plane of plane-polarized light. This phenomenon, termed "optical activity," was the first tangible evidence that molecules possessed a three-dimensional structure.

-

1848: Pasteur's Seminal Resolution: Louis Pasteur, while studying salts of tartaric acid, manually separated two different types of crystals that were mirror images of each other. He found that a solution of one type rotated polarized light clockwise (dextrorotatory), while a solution of the other rotated it counter-clockwise (levorotatory). This experiment provided the first definitive proof of molecular chirality—the existence of non-superimposable mirror-image molecules, which he termed "enantiomers."

-

1874: The Tetrahedral Carbon: The theoretical basis for this chirality was independently proposed by Jacobus Henricus van 't Hoff and Joseph Le Bel. They postulated that a carbon atom bonded to four different substituents would exist in a tetrahedral geometry. This arrangement would necessarily lead to two distinct, non-superimposable mirror-image forms, thus explaining the observations of Biot and Pasteur. This tetravalent, asymmetric carbon is now known as a stereocenter.

The following diagram illustrates the key historical milestones that established the foundational principles of stereochemistry, which were essential for the later understanding and synthesis of chiral molecules like alkyl iodides.

A Definitive Experiment: The Stereochemistry of the Sₙ2 Reaction

While the theoretical framework was in place, the direct experimental verification of the stereochemical outcome of a reaction at a chiral center was a landmark achievement. This came in 1935 from a classic experiment by Edward D. Hughes and Christopher Ingold, which critically involved a chiral alkyl iodide.

They studied the reaction of optically active (S)-2-iodooctane with radioactive iodide ions (I*) in an acetone (B3395972) solution. Two concurrent processes were monitored:

-

Rate of Isotopic Exchange: The rate at which the non-radioactive iodine in 2-iodooctane (B1593957) was replaced by the radioactive iodide isotope.

-

Rate of Racemization: The rate at which the optically active solution lost its ability to rotate plane-polarized light, becoming a racemic (50:50) mixture of (S) and (R) enantiomers.

The crucial finding was that the rate of racemization was exactly twice the rate of isotopic exchange. This could only be explained if every single substitution event proceeded with a complete inversion of stereochemistry . When a radioactive iodide ion displaces the non-radioactive iodide, the product is the enantiomer, (R)-2-iodooctane. This newly formed (R)-enantiomer cancels out the optical rotation of one molecule of the starting (S)-enantiomer, leading to the racemization of two molecules for every one substitution event. This elegant experiment provided the definitive evidence for the "backside attack" mechanism of the Sₙ2 (Substitution, Nucleophilic, Bimolecular) reaction.

The diagram below illustrates this pivotal mechanism.

Synthetic Methodologies for Chiral Alkyl Iodides

The synthesis of enantiomerically pure or enriched alkyl iodides has evolved from classical substitution reactions to highly sophisticated catalytic asymmetric methods.

Classical Substitution Methods: The Finkelstein Reaction

The Finkelstein reaction is a cornerstone of halide exchange chemistry, operating via the Sₙ2 mechanism.[1] It is particularly effective for preparing alkyl iodides from the corresponding chlorides or bromides. The reaction is driven to completion by Le Châtelier's principle, as sodium iodide is soluble in acetone while the resulting sodium chloride or bromide is not, causing it to precipitate out of solution.[1]

To synthesize a chiral alkyl iodide, one must start with an enantiomerically pure precursor. A common strategy involves the conversion of a chiral alcohol into a good leaving group, such as a tosylate or mesylate, which can then be displaced by iodide with inversion of configuration.

This two-step procedure exemplifies the classical approach to generating a chiral alkyl iodide from a chiral alcohol.

Step 1: Tosylation of (S)-2-Octanol

-

Setup: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (S)-2-octanol (13.0 g, 0.1 mol, 1.0 equiv.) and anhydrous pyridine (B92270) (50 mL). The flask is cooled to 0 °C in an ice bath.

-

Reagent Addition: p-Toluenesulfonyl chloride (21.0 g, 0.11 mol, 1.1 equiv.) is added portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 4-6 hours. The progress is monitored by thin-layer chromatography (TLC).

-

Workup: The mixture is poured into 200 mL of ice-cold 1 M HCl. The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution (100 mL) and brine (100 mL).

-

Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield (S)-octan-2-yl tosylate as a colorless oil, which is used in the next step without further purification.

Step 2: Finkelstein Reaction

-

Setup: A 500 mL round-bottom flask is charged with the crude (S)-octan-2-yl tosylate (from Step 1), sodium iodide (22.5 g, 0.15 mol, 1.5 equiv.), and 250 mL of acetone.

-

Reaction: The mixture is heated to reflux with vigorous stirring for 12-18 hours. The formation of a white precipitate (sodium tosylate) will be observed.

-

Workup: After cooling to room temperature, the mixture is filtered to remove the precipitate. The acetone is removed from the filtrate via rotary evaporation.

-

Extraction: The residue is redissolved in 150 mL of diethyl ether and washed with water (2 x 100 mL) and 10% aqueous sodium thiosulfate (B1220275) solution (50 mL) to remove any residual iodine, followed by brine (100 mL).

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford (R)-2-iodooctane.

Modern Asymmetric Iodination Methods

Recent decades have seen a surge in the development of catalytic methods that can generate chiral centers during the iodination step itself, offering greater efficiency and atom economy.

Pioneering work has demonstrated that palladium catalysts, in conjunction with chiral ligands, can perform enantioselective iodination directly on C-H bonds. The Yu group, for instance, developed a method for the asymmetric synthesis of chiral diarylmethylamines via Pd-catalyzed C-H iodination using a mono-N-benzoyl-protected amino acid as the chiral ligand and molecular iodine (I₂) as the sole oxidant.[2][3] This reaction proceeds at room temperature and is tolerant of air.[2]

| Substrate (Diarylmethylamine) | Yield (%) | Enantiomeric Excess (ee, %) |

| Di(phenyl)methylamine derivative | 81 | 98 |

| Di(2-methylphenyl)methylamine derivative | 85 | 99 |

| Di(4-methoxyphenyl)methylamine derivative | 71 | 97 |

| Di(4-fluorophenyl)methylamine derivative | 75 | 98 |

| Di(2-thiophenyl)methylamine derivative | 51 | 99 |

| Table 1: Selected results for the Pd-catalyzed enantioselective C-H iodination of diarylmethylamines. Data sourced from Chu, L. et al. (2013).[3] |

-

Setup: To an oven-dried vial equipped with a magnetic stir bar is added the diarylmethylamine substrate (0.1 mmol, 1.0 equiv.), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 10 mol%), benzoyl-L-leucine (Bz-Leu-OH) (5.0 mg, 0.02 mmol, 20 mol%), CsOAc (57 mg, 0.3 mmol, 3.0 equiv.), and Na₂CO₃ (32 mg, 0.3 mmol, 3.0 equiv.).

-

Reagent Addition: Molecular iodine (I₂) (76 mg, 0.3 mmol, 3.0 equiv.) is added, followed by tert-amyl alcohol (0.5 mL) and DMSO (0.11 mL, 1.5 mmol, 15 equiv.).

-

Reaction: The vial is sealed and the mixture is stirred vigorously at 30 °C under an air atmosphere for 48 hours.

-

Workup: The reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of Celite.

-

Purification: The filtrate is concentrated, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the chiral iodinated product. The enantiomeric excess is determined by chiral HPLC analysis.

Iodolactonization is an intramolecular cyclization where an alkene and a carboxylic acid within the same molecule react in the presence of an iodine source to form an iodo-substituted lactone.[4] The development of catalytic, enantioselective versions of this reaction has been a significant advance. These reactions often use a chiral catalyst (organocatalyst or metal complex) to control the stereochemistry of the newly formed stereocenters.

For example, Jacobsen and co-workers developed a tertiary aminourea-catalyzed asymmetric iodolactonization of 5-hexenoic acids. This system uses catalytic iodine in combination with a stoichiometric N-iodoimide to generate the reactive iodinating species in situ.[5]

| Substrate (5-Hexenoic Acid Derivative) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 6-phenyl-5-hexenoic acid | 10 | 95 | 91 |

| 6-naphthyl-5-hexenoic acid | 10 | 91 | 90 |

| 6-cyclohexyl-5-hexenoic acid | 10 | 85 | 92 |

| 6,6-diphenyl-5-hexenoic acid | 10 | 94 | 97 |

| Table 2: Selected results for aminourea-catalyzed enantioselective iodolactonization. Data sourced from G. L. C. Paulus, T. et al. (2010).[5] |

The following workflow illustrates the general process for a modern, catalytic enantioselective iodination reaction.

Conclusion

The journey of chiral alkyl iodides is a microcosm of the development of organic chemistry itself. From being instrumental in proving the fundamental mechanism of bimolecular substitution, these molecules have become sophisticated targets and tools in the ongoing quest for stereochemical control. The transition from stoichiometric, substrate-controlled methods like the Finkelstein reaction to modern, catalytic, and enantioselective C-H functionalization highlights the remarkable progress in synthetic efficiency and capability. For professionals in drug discovery and materials science, the ability to precisely install an iodo-substituted stereocenter provides access to novel chemical space and versatile synthetic handles for further molecular elaboration. The principles uncovered through the study of these seemingly simple molecules continue to inform the design of complex, life-impacting chemical entities.

References

- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 2. Pd-catalyzed enantioselective C-H iodination: asymmetric synthesis of chiral diarylmethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chu-lab.org [chu-lab.org]

- 4. Iodolactonization - Wikipedia [en.wikipedia.org]

- 5. Tertiary Aminourea-Catalyzed Enantioselective Iodolactonization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Iodo-2-methylbutane from 2-Methyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-iodo-2-methylbutane from 2-methyl-1-butanol (B89646), a key transformation in organic synthesis. This document details the underlying chemical principles, offers specific experimental protocols, and presents relevant physicochemical data to support research and development in the chemical and pharmaceutical industries.

Introduction

1-Iodo-2-methylbutane is a valuable alkyl iodide intermediate used in a variety of organic transformations, including nucleophilic substitutions and the formation of organometallic reagents. Its synthesis from the readily available primary alcohol, 2-methyl-1-butanol, is a fundamental conversion that can be achieved through several reliable methods. This guide will focus on two prevalent and effective approaches: the use of phosphorus and iodine, and the Appel reaction, which utilizes triphenylphosphine (B44618) and iodine.

Reaction Mechanisms

The conversion of a primary alcohol to an alkyl iodide is typically achieved via a nucleophilic substitution reaction. Since the hydroxyl group (-OH) is a poor leaving group, it must first be converted into a better leaving group. The methods discussed herein achieve this activation, facilitating a subsequent SN2 attack by an iodide ion.

Synthesis using Phosphorus and Iodine

In this classic method, red phosphorus and iodine react in the presence of the alcohol to form phosphorus triiodide (PI₃) in situ. The PI₃ then activates the hydroxyl group of 2-methyl-1-butanol, forming a good leaving group which is subsequently displaced by an iodide ion.

The Appel Reaction

The Appel reaction provides a milder alternative for the conversion of primary alcohols to alkyl iodides. In this reaction, triphenylphosphine (PPh₃) and iodine (I₂) react to form an iodophosphonium iodide intermediate. The alcohol then attacks this intermediate, leading to the formation of an alkoxyphosphonium iodide. Finally, the iodide ion acts as a nucleophile, attacking the carbon bearing the oxygen in an SN2 fashion to yield the desired 1-iodo-2-methylbutane and triphenylphosphine oxide.

Quantitative Data

A summary of the key quantitative data for the starting material and the product is presented in the table below for easy reference and comparison.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2-Methyl-1-butanol | C₅H₁₂O | 88.15 | 128-132 | 0.819 |

| 1-Iodo-2-methylbutane | C₅H₁₁I | 198.05 | 148[1][2][3] | 1.53[1][3] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 1-iodo-2-methylbutane from 2-methyl-1-butanol.

Method 1: Synthesis using Red Phosphorus and Iodine

This protocol is adapted from standard procedures for the conversion of primary alcohols to alkyl iodides.

Materials:

-

2-Methyl-1-butanol

-

Red phosphorus

-

Iodine

-

Anhydrous diethyl ether

-

5% Sodium thiosulfate (B1220275) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place red phosphorus (0.15 mol).

-

Add 2-methyl-1-butanol (0.5 mol) to the flask.

-

Slowly add iodine (0.25 mol) to the mixture through the dropping funnel with constant stirring. The reaction is exothermic and may require cooling in an ice bath to control the rate.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours.

-

After cooling, decant the liquid into a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium thiosulfate solution (to remove unreacted iodine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and purify the crude 1-iodo-2-methylbutane by distillation.

Method 2: The Appel Reaction

This protocol is based on the established Appel reaction conditions. A reported synthesis of 1-iodo-2-methylbutane from (+/-)-2-methyl-1-butanol using triphenyl phosphite (B83602) and methyl iodide gave a yield of 67.7%.[3] The following is a representative procedure using triphenylphosphine and iodine.

Materials:

-

2-Methyl-1-butanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated sodium thiosulfate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of triphenylphosphine (1.2 eq) and imidazole (1.5 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add iodine (1.2 eq) portion-wise.

-

Stir the resulting slurry for 10-15 minutes at 0 °C.

-

Add a solution of 2-methyl-1-butanol (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to afford 1-iodo-2-methylbutane.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction pathway for the synthesis of 1-iodo-2-methylbutane and a general experimental workflow.

Caption: General reaction pathway for the conversion of 2-methyl-1-butanol to 1-iodo-2-methylbutane.

Caption: A generalized workflow for the synthesis and purification of 1-iodo-2-methylbutane.

Spectroscopic Data

The identity and purity of the synthesized 1-iodo-2-methylbutane can be confirmed by spectroscopic methods.[4][5][6]

-

¹H NMR: Expected signals will correspond to the protons of the ethyl, methyl, and methylene (B1212753) groups adjacent to the iodine atom.

-

¹³C NMR: The spectrum will show distinct peaks for each of the five carbon atoms in the molecule.

This guide provides the essential information for the successful synthesis, purification, and characterization of 1-iodo-2-methylbutane from 2-methyl-1-butanol. The provided protocols and data are intended to serve as a valuable resource for chemists in research and development.

References

- 1. 1-Iodo-2-methylbutane|lookchem [lookchem.com]

- 2. 1-iodo-2-methylbutane [stenutz.eu]

- 3. echemi.com [echemi.com]

- 4. (S)-(+)-1-Iodo-2-methylbutane | C5H11I | CID 5702528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. 1-IODO-2-METHYLBUTANE(616-14-8) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Carbon-Iodine Bond in Alkyl Halides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the carbon-iodine (C-I) bond, a pivotal functional group in organic synthesis and medicinal chemistry. We will delve into its core physicochemical properties, reactivity, and the experimental methodologies used to characterize it, offering valuable insights for its application in research and drug development.

Core Properties of the Carbon-Iodine Bond

The C-I bond is the longest, weakest, and least polar among the carbon-halogen bonds. These characteristics are a direct consequence of the large atomic radius and low electronegativity of the iodine atom. While often considered non-polar based on electronegativity scales, the high polarizability of iodine's electron cloud significantly influences its reactivity, making the carbon atom a potent electrophilic site.[1][2][3][4]

Bond Length and Strength

The length of a chemical bond is determined by the atomic radii of the constituent atoms. Iodine's large size results in a C-I bond that is significantly longer than other carbon-halogen bonds.[4][5][6] This increased length leads to less effective orbital overlap between carbon and iodine, resulting in a weaker bond.[5]

The strength of a covalent bond is quantified by its Bond Dissociation Energy (BDE), which is the enthalpy change required to break the bond homolytically. The C-I bond has the lowest BDE among alkyl halides, making it the most reactive.[7][8] This low bond energy means that less energy is required to cleave the C-I bond, facilitating reactions where iodine acts as a leaving group.[4][9][10]

Polarity and Dipole Moment

Bond polarity arises from the difference in electronegativity between two bonded atoms. Carbon and iodine have very similar electronegativity values (around 2.5 on the Pauling scale), resulting in a C-I bond with a very small permanent dipole moment.[1][5] However, the large electron cloud of iodine is easily distorted, a property known as polarizability.[2][11] This high polarizability allows for the inducement of a temporary dipole when approached by a nucleophile or reagent, rendering the carbon atom susceptible to attack despite the low ground-state polarity.[2]

Data Summary: C-X Bond Properties in Methyl Halides

The following table summarizes and compares the key quantitative properties of the carbon-halogen (C-X) bond in methyl halides.

| Property | C-F | C-Cl | C-Br | C-I |

| Halogen Electronegativity | 4.0 | 3.5 | 2.8 | 2.5 |

| Electronegativity Diff. (Δχ) | 1.5 | 1.0 | 0.3 | ~0 |

| Bond Length (pm) | 139 | 178 | 193 | 214 |

| Bond Dissociation Energy (kcal/mol) | 108 | 85 | 70 | 57 |

| Dipole Moment (Debye) | 1.85 | 1.87 | 1.81 | 1.62 |

(Data compiled from various sources[5][6][7])

Caption: Relationship between iodine's atomic properties and C-I bond characteristics.

Reactivity and Applications in Drug Development

The unique properties of the C-I bond make alkyl iodides highly valuable reagents in organic synthesis. Their high reactivity makes them excellent substrates for a variety of transformations crucial in the synthesis of active pharmaceutical ingredients (APIs).

Nucleophilic Substitution and Elimination Reactions

Alkyl iodides are the most reactive among alkyl halides in both SN1 and SN2 reactions.[12][13] This heightened reactivity is attributed to two primary factors:

-

Low C-I Bond Strength: The weak C-I bond is easily broken during the reaction.[12]

-